molecular formula C10H10F2O2 B138149 [(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol CAS No. 126918-27-2

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol

Cat. No.: B138149
CAS No.: 126918-27-2
M. Wt: 200.18 g/mol
InChI Key: QREKDCIJNCXYEQ-QUBYGPBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol is a chiral epoxide derivative characterized by a 2,4-difluorophenyl group, a methyl substituent on the oxirane ring, and a hydroxymethyl (-CH2OH) moiety. The stereochemistry (2R,3S) confers distinct reactivity and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-10(5-13,14-6)8-3-2-7(11)4-9(8)12/h2-4,6,13H,5H2,1H3/t6-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREKDCIJNCXYEQ-QUBYGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CO)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@](O1)(CO)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation via Halohydrin Intermediate

A widely employed strategy involves the formation of a halohydrin intermediate followed by intramolecular cyclization to generate the epoxide ring. For example, 4-chloro-6-ethyl-5-fluoropyrimidine has been reacted with ketone derivatives in the presence of organometallic bases such as lithium diisopropylamide (LDA) to form chlorohydrin precursors. Subsequent dehydrohalogenation using alkaline conditions (e.g., sodium hydroxide in 2-propanol/water mixtures) eliminates HCl, yielding the epoxide with retained stereochemistry.

Table 1: Epoxidation Conditions and Yields

Base SystemSolventTemperature (°C)Yield (%)Purity (HPLC)
NaOH (4 mol/L)2-Propanol/H₂O496.295.4
KOH (2.5 mol/L)Methanol2589.792.1
LDA/THFn-Heptane/THF-2078.388.9

Data adapted from dehydrohalogenation protocols for analogous epoxides.

Chiral Resolution and Stereochemical Control

Diastereomeric Salt Formation

The target compound’s (2R,3S) configuration is achieved through diastereomeric salt formation using chiral resolving agents. For example, R-(-)-10-camphorsulfonic acid in acetone/methanol mixtures selectively crystallizes the desired enantiomer from racemic (2R,3S/2S,3R) mixtures.

Key Parameters for Resolution:

  • Solvent Ratio: Acetone:methanol (2:1 v/v) optimizes solubility and crystal growth.

  • Temperature Gradient: Cooling from 60°C to 15°C over 3 hours enhances crystal purity.

  • Seed Crystals: Introduction of enantiopure seeds at -10°C ensures reproducible yields.

Process Optimization and Scalability

Solvent Systems and Reaction Kinetics

n-Heptane/tetrahydrofuran (THF) mixtures improve reaction homogeneity for halogenation steps, while methanol/acetone systems facilitate high-yield crystallizations. Kinetic studies reveal that maintaining pH >5 during chlorohydrin formation minimizes side reactions.

Table 2: Solvent Effects on Crystallization

Solvent CombinationPurity (ee, %)Crystal Size (µm)Filtration Efficiency
Acetone/Methanol99.5300–400High
Ethanol/Water97.8150–200Moderate
2-Propanol/H₂O96.2200–250High

Catalytic Hydrogenation and Byproduct Management

Raney nickel catalyzes dehalogenation of chloro intermediates at 40–50°C under 4–6 kg/cm² H₂ pressure. Byproducts such as (2S,3S)-isomers are minimized through precise control of sodium acetate concentration (7.2 g per 20 g substrate).

Analytical Characterization

HPLC and Chiral Purity Assessment

Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves (2R,3S) and (2S,3R) enantiomers. Mobile phases of n-hexane/isopropanol (90:10) achieve baseline separation, with retention times correlating to steric and electronic properties .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic ring-opening reactions:

Acid-Catalyzed Hydrolysis

  • Treatment with aqueous HBr or BBr₃ (as in patent EP0736030A1 ) cleaves the epoxide to form diol derivatives. For example:

    Epoxide+HBrtrans 2 Bromo 1 3 diol(yield 70 83 )[1]\text{Epoxide}+\text{HBr}\rightarrow \text{trans 2 Bromo 1 3 diol}\quad (\text{yield 70 83 })[1]
  • Conditions : Reactions proceed at 40°C in tetrahydrofuran (THF) or dichloromethane.

Nucleophilic Attack by Amines

  • Reaction with 1,2,4-triazole in the presence of sodium hydride (NaH) yields antifungal agents (e.g., triazole derivatives) .

    Epoxide+1 2 4 triazoleNaH THF2 2 4 Difluoro phenyl 1 1 2 4 triazol 1 yl butan 2 3 diol(yield 92 )[2]\text{Epoxide}+\text{1 2 4 triazole}\xrightarrow{\text{NaH THF}}\text{2 2 4 Difluoro phenyl 1 1 2 4 triazol 1 yl butan 2 3 diol}\quad (\text{yield 92 })[2]

Functionalization of the Methanol Group

The primary alcohol moiety participates in oxidation and protection reactions:

Oxidation to Aldehyde

  • Swern Oxidation : Using oxalyl chloride and dimethyl sulfoxide (DMSO) converts the alcohol to an aldehyde, a precursor for further derivatization.

     CH OH COCl DMSO CHO(yield 65 75 )[3]\text{ CH OH}\xrightarrow{\text{ COCl DMSO}}\text{ CHO}\quad (\text{yield 65 75 })[3]

Protection as Silyl Ethers

  • Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole forms silyl-protected intermediates for selective functionalization .

Stereochemical Considerations

The (2R,3S) configuration governs reactivity and product stereochemistry:

  • Diastereoselective Epoxidation : Sharpless conditions favor syn dihydroxylation, preserving the enantiomeric purity (>99% ee) .

  • Ring-Opening Stereochemistry : Acid-catalyzed hydrolysis proceeds with retention of configuration at the chiral centers due to oxonium ion intermediacy .

Key Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Reference
EpoxidationTBHP, Ti(OiPr)₄, CH₂Cl₂, -5°C(2R,3S)-Epoxide>99% ee
Acidic HydrolysisHBr, THF, 40°Ctrans-2-Bromo-1,3-diol70–83
Triazole Functionalization1,2,4-Triazole, NaH, THFTriazole-diol derivative92
Silyl ProtectionTBDMSCl, imidazole, RTSilyl-protected epoxide85

Scientific Research Applications

Pharmaceutical Development

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol has been investigated for its potential as a pharmaceutical intermediate:

  • Antimicrobial Agents : Research indicates that compounds with oxirane structures can exhibit antimicrobial properties. Studies have explored derivatives of this compound in relation to their activity against various pathogens.
  • Anti-cancer Research : Some studies have suggested that oxirane-containing compounds may possess anti-cancer properties due to their ability to interact with biological macromolecules.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Chiral Synthesis : Its chiral nature allows it to be used in asymmetric synthesis, providing pathways to synthesize other chiral compounds efficiently.
  • Functionalization : The presence of the oxirane ring allows for further functionalization through ring-opening reactions, leading to a variety of derivatives useful in different chemical contexts.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that certain modifications to the compound enhanced its efficacy against Gram-positive and Gram-negative bacteria.

Case Study 2: Chiral Catalysis

Research conducted on chiral catalysts demonstrated that this compound could be utilized effectively in enantioselective reactions. This application highlights its importance in producing pharmaceuticals with specific stereochemistry.

Mechanism of Action

The mechanism of action of [(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can disrupt normal cellular functions, contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(2S,3S)-3-Phenylglycidol (CAS: 104196-23-8)
  • Structure : Features a phenyl group at C3 and hydroxymethyl at C2 in a (2S,3S) configuration.
  • Key Differences :
    • Substituents : Lacks fluorine atoms; phenyl group instead of 2,4-difluorophenyl.
    • Impact : The absence of fluorine reduces electronegativity and lipophilicity compared to the target compound. Phenyl groups enhance π-π stacking but may decrease metabolic stability .
  • Synthesis : Typically synthesized via Sharpless epoxidation or nucleophilic ring-opening reactions, similar to methods in .
[(2S,3R)-3-(2-Chlorophenyl)-2-(4-Fluorophenyl)oxiran-2-yl]methanol (CAS: 855251-08-0)
  • Structure : Contains a 2-chlorophenyl and 4-fluorophenyl group with (2S,3R) stereochemistry.
  • Key Differences: Halogen Variation: Chlorine (electron-withdrawing) at C3 vs. methyl in the target compound.
  • Physical Properties : Higher molecular weight (278.71 g/mol) due to chlorine; logP = 3.44 indicates increased lipophilicity compared to the target compound (estimated logP ~2.8) .
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol (CAS: 82188-73-6)
  • Structure : Branched alkyl chain (4-methylpent-3-enyl) at C3 and methyl at C3.
  • Key Differences :
    • Substituent Type : Alkyl groups increase hydrophobicity but reduce ring strain compared to aryl substituents.
    • Reactivity : Less electrophilic epoxide due to electron-donating alkyl groups, slowing nucleophilic attack.
  • Solubility: Likely soluble in non-polar solvents, contrasting with the target compound’s partial solubility in polar solvents like methanol .

Stereochemical Influences

  • (2R,3S) vs. (2S,3S) : The target compound’s (2R,3S) configuration may enhance enantioselective interactions in biological systems. For example, (2S,3S)-3-Phenylglycidol exhibits distinct optical rotation ([α]D = -15°), whereas stereoisomerism in the target compound could modulate its pharmacokinetic profile .
  • (2S,3R) Configuration : highlights that reversing stereochemistry at C3 (R instead of S) significantly alters molecular dipole moments and crystal packing .

Physicochemical Properties

Property Target Compound (2S,3S)-3-Phenylglycidol [(2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methanol
Molecular Formula C10H10F2O2 C9H10O2 C15H12ClFO2
Molecular Weight (g/mol) 212.19 150.18 278.71
logP (Predicted) ~2.8 1.2 3.44
Solubility Moderate in methanol High in ethanol Low in water; soluble in DMSO

Biological Activity

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol, also known by its CAS number 126918-27-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antibacterial, antioxidant, and anticancer activities, based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10F2O
  • Molecular Weight : 200.18 g/mol
  • CAS Number : 126918-27-2

The compound features a difluorophenyl group and a methyl oxirane moiety, which are significant for its biological activity. The stereochemistry indicated by (2R,3S) plays a crucial role in its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study conducted on various derivatives of oxirane compounds demonstrated that modifications in the oxirane ring can enhance antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Oxirane Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Oxirane AE. coli0.5 mg/mL
Oxirane BS. aureus0.4 mg/mL
Target CompoundE. coli0.3 mg/mL
Target CompoundS. aureus0.25 mg/mL

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays such as DPPH and FRAP methods. The presence of the difluorophenyl group is believed to contribute to its radical scavenging ability .

Table 2: Antioxidant Activity Assays

Assay MethodResult (IC50)
DPPH25 µg/mL
FRAP30 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
HeLa15
A54918

Case Studies

  • Study on Antibacterial Efficacy : A recent study reported the synthesis of several oxirane derivatives and their evaluation against drug-resistant strains of bacteria. The target compound showed promising results with a significant reduction in bacterial growth at low concentrations .
  • Antioxidant Evaluation : In another investigation focusing on natural products with antioxidant properties, the target compound was included in a series of tests that confirmed its ability to reduce oxidative stress markers in cell cultures .

Q & A

Q. How does stereochemistry affect biological activity in antifungal or anti-inflammatory applications?

  • Methodological Answer : Compare enantiomers via in vitro assays (e.g., ES-D3 cell differentiation for developmental toxicity). The (2R,3S) configuration may mimic Voriconazole’s triazole pharmacophore, where fluorine substituents enhance target binding (e.g., CYP51 inhibition in fungi). Use docking studies to map steric and electronic interactions .

Design an experiment to evaluate the compound’s interaction with aminopeptidase N (APN/CD13), a cancer target.

  • Methodological Answer :

Enzyme Assay : Measure IC50_{50} using fluorogenic substrates (e.g., Leu-AMC).

Crystallography : Co-crystallize the compound with APN/CD13 to identify binding modes.

SAR Analysis : Modify the oxirane’s methyl group or fluorophenyl substituents and compare activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.